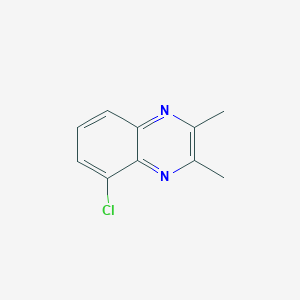

5-Chloro-2,3-dimethylquinoxaline

Description

Properties

CAS No. |

17635-27-7 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

5-chloro-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 |

InChI Key |

XACYYUSRWZUNSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=C2Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2,3 Dimethylquinoxaline and Analogous Halogenated Quinoxaline Derivatives

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The most fundamental and widely employed method for constructing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govthieme-connect.com This robust reaction forms the basis for the synthesis of a vast number of substituted quinoxalines.

The classical synthesis of quinoxalines involves the acid-catalyzed cyclocondensation between an ortho-phenylenediamine and a 1,2-diketone. nih.gov For the specific synthesis of 5-Chloro-2,3-dimethylquinoxaline, the logical precursors would be 3-Chloro-1,2-phenylenediamine and Diacetyl (butane-2,3-dione). The reaction proceeds by an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

This reaction can be carried out in various solvents, such as methanol (B129727) or ethanol (B145695), and is often facilitated by an acid catalyst to activate the carbonyl groups. semanticscholar.orgchemicalbook.com While this method is highly effective, traditional protocols can require long reaction times and harsh conditions. nih.gov

The synthesis of halogenated quinoxalines, such as this compound, follows the general condensation principle. Research on analogous compounds provides a clear blueprint. For instance, 6-chloro-2,3-dimethylquinoxaline has been synthesized with a 97% yield by reacting 4-chloro-1,2-phenylenediamine with diacetyl in methanol, using ammonium (B1175870) chloride as a catalyst. The reaction is completed in just 35 minutes at room temperature. semanticscholar.org This provides a direct and efficient parallel for the synthesis of the 5-chloro isomer.

Other halogenated quinoxalines have also been synthesized. Derivatives with bis(halomethyl) groups at the 2- and 3-positions are prepared for various studies. nih.govjst.go.jp For example, 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives can be synthesized and subsequently converted to their fluorinated or iodinated counterparts. jst.go.jpnih.gov The synthesis of 2-substituted-6-chloroquinoxalines has also been developed, showcasing the versatility of substitution patterns on the quinoxaline core. rasayanjournal.co.in

Below is a table summarizing synthetic routes for various halogenated quinoxalines.

Interactive Data Table: Synthesis of Halogenated Quinoxaline Derivatives| Product | Diamine Reactant | Dicarbonyl/Other Reactant | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro-2,3-dimethylquinoxaline | 4-Chloro-1,2-phenylenediamine | Diacetyl | NH₄Cl, Methanol, Room Temp | 97% | semanticscholar.org |

| 6-Chloro-2,3-diaminoquinoxaline | 4-Chloro-o-phenylenediamine | Dimethyl oxaldiimidate | 0.3% aq. HCl, Methanol | 80% | prepchem.com |

| 2,3-bis(bromomethyl)quinoxaline | o-Phenylenediamine (B120857) | 1,4-Dibromo-2,3-butanedione | Ethanol | - | nih.gov |

| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | DMF, 100°C | 86% | rasayanjournal.co.in |

| 7-Bromo-5-chloro-2,3-dimethylquinoxaline | 3-Bromo-5-chloro-1,2-phenylenediamine | Diacetyl | Methanol, Room Temp | 65% | thieme-connect.com |

Green Chemistry Principles and Sustainable Synthetic Approaches for Quinoxalines

In response to growing environmental concerns, green chemistry principles have been increasingly applied to quinoxaline synthesis. rsc.orgrsc.org These efforts focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

A major focus of green synthesis is the replacement of toxic organic solvents with more benign alternatives. Water and ethanol are frequently used as green solvents for quinoxaline synthesis. nih.gov For example, a catalyst-free synthesis of quinoxaline derivatives has been achieved in refluxing ethanol with yields ranging from 70-85%. nih.gov In some cases, the reaction can proceed efficiently in water, which minimizes both cost and environmental impact. thieme-connect.comnih.gov

Solvent-free, or solid-state, reactions represent another significant green advancement. Using a sulfated polyborate catalyst, various quinoxalines have been synthesized from 1,2-diamines and 1,2-diketones under solvent-free conditions at 80°C, achieving high yields in short reaction times. ias.ac.in

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Numerous catalytic systems have been devised to make quinoxaline synthesis more environmentally friendly.

Reusable Nanocatalysts: Nanoparticles have emerged as highly effective and recyclable catalysts due to their high surface area and unique catalytic properties. nih.gov Zinc oxide (ZnO) nanoparticles, for instance, have been used to catalyze the reaction between o-phenylenediamine and benzil (B1666583) under solvent-free conditions at room temperature, with the catalyst being recoverable and reusable. sid.ir Similarly, magnetic iron oxide (Fe₃O₄) nanoparticles have been employed, allowing for easy separation from the reaction mixture using an external magnet and reuse for multiple cycles with minimal loss of activity. nih.gov Other notable examples include nano-TiO₂, monoclinic zirconia, and copper oxide (Cu₂O) nanoparticles. nih.govresearchgate.netnih.gov

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, several metal-free alternatives have been explored. rsc.org Simple, inexpensive reagents like ammonium chloride have been shown to be effective. semanticscholar.org Iodine has also been used as a metal-free catalyst, promoting the oxidative cyclization of diamines and other substrates. nih.gov Organocatalysts, such as saccharin, have been successfully used to catalyze the condensation in methanol at room temperature, yielding products in as little as 10 minutes. chemicalbook.com Ionic liquids have also been utilized as both the catalyst and the reaction medium, providing good to excellent yields at room temperature. nih.gov

Interactive Data Table: Comparison of Sustainable Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | o-Phenylenediamine, Benzil | Solvent-free | 25 min | 96% | sid.ir |

| Fe₃O₄@SiO₂/Schiff base/Co(II) | 1,2-Diamines, 1,2-Dicarbonyls | Ethanol | 10-30 min | 92-98% | nih.gov |

| Sulfated Polyborate | o-Phenylenediamine, Benzil | Solvent-free | 6 min | 98% | ias.ac.in |

| Ammonium Chloride | 4-Chloro-1,2-phenylenediamine, Diacetyl | Methanol | 35 min | 97% | semanticscholar.org |

| Ionic Liquid (C-4) | o-Phenylenediamine, Benzil | Ionic Liquid | 15 min | 96% | nih.gov |

| Mineral Fertilizers (DAP) | o-Phenylenediamine, Benzil | Ethanol | 2 min | 99% | researchgate.net |

To reduce the energy consumption associated with lengthy refluxing, modern energy sources like microwave irradiation and ultrasound have been successfully applied to quinoxaline synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov The synthesis of various quinoxaline derivatives has been achieved in a solvent-free environment in just 5 minutes at 160°C using microwave irradiation, offering a rapid and efficient methodology. udayton.eduudayton.edu

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. Ultrasound promotes cavitation, which enhances mass transfer and reaction rates. scielo.br A highly efficient, catalyst-free synthesis of quinoxaline derivatives was developed using ultrasound irradiation in ethanol at room temperature, affording excellent yields (80-99%) in about 60 minutes. scielo.brresearchgate.net This method is significantly faster than conventional stirring at the same temperature. scielo.br

Interactive Data Table: Energy-Efficient Synthesis of Quinoxalines

| Technique | Reactants | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ultrasound | Benzil, o-Phenylenediamine | None / Ethanol | 60 min | 98% | scielo.br |

| Conventional (Boiling) | Benzil, o-Phenylenediamine | None / Ethanol | 3 h | Low Yield | scielo.br |

| Microwave | Dichloroquinoxaline, Benzylamine | Triethylamine | 5 min | 69% | udayton.edu |

| Conventional (Stirring) | Benzil, o-Phenylenediamine | NH₄Cl / Methanol | 7 min | 100% | semanticscholar.org |

| Ultrasound | 1,2-Diketones, 1,2-Diamines | None / Ethanol | 10-60 min | 92-99% | researchgate.net |

Advanced Functionalization and Derivatization Strategies for Quinoxaline Scaffolds

The development of sophisticated functionalization techniques has significantly broadened the chemical space accessible from the quinoxaline core. researchgate.net These methods move beyond simple condensation reactions, offering precise control over the introduction of diverse substituents. C–H functionalization has emerged as a particularly powerful approach, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thereby streamlining synthetic pathways and reducing waste. nih.govthieme-connect.com Such strategies are crucial for elaborating the quinoxaline framework, particularly for introducing functional groups that are key to the performance of these compounds in medicinal chemistry and materials science. researchgate.netrsc.org

Achieving regioselectivity in the functionalization of N-heterocycles like quinoxaline is a significant synthetic challenge. nih.gov While the positions adjacent to the nitrogen atoms (C-2 and C-3) are electronically activated, functionalizing the distal positions on the benzene (B151609) ring (C-5, C-6, C-7, and C-8) requires more advanced strategies. nih.gov Directed C–H functionalization offers an elegant solution to this problem, employing a directing group to steer a catalyst to a specific C–H bond. thieme-connect.com

This approach typically involves the installation of a coordinating group onto the quinoxaline substrate, which then directs a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to a nearby C–H bond, often at an ortho-position. researchgate.net For quinoxaline derivatives, functional groups attached to the nitrogen or the benzene ring can serve this directing purpose. This methodology enables the selective introduction of various substituents, such as alkyl, aryl, and amino groups, at positions that are otherwise difficult to access. For instance, an appropriately placed directing group can facilitate functionalization at the C-5 or C-8 positions of the quinoxaline core. thieme-connect.comresearchgate.net

| Reaction Type | Position | Catalyst/Reagents | Product Type | Reference |

| ortho C–H Alkylation | ortho | Rh(III) or Pd(II) | Alkylated Quinoxalines | thieme-connect.com |

| ortho C–H Amination | ortho | Rh(III) | Aminated Quinoxalines | thieme-connect.com |

| C-H Alkenylation | ortho | Pd(II) or Ru(II) | Alkenylated Quinoxalines | researchgate.net |

| C-H Hydroxylation | C-3 | g-C₃N₄ (photocatalyst) | 3-Hydroxyquinoxalin-2(1H)-ones | mdpi.com |

| C-H Arylation | C-3 | g-C₃N₄/NaI (photocatalyst) | 3-Arylquinoxalin-2(1H)-ones | mdpi.com |

This table presents examples of directed functionalization on the broader quinoxaline scaffold, illustrating the principles applicable to specific analogs.

Halogenated quinoxalines, such as this compound, are exceptionally valuable building blocks for peripheral modifications due to their ability to participate in a wide range of cross-coupling reactions. rasayanjournal.co.innih.gov The halogen atom (e.g., chlorine, bromine, iodine) serves as a reactive "handle" that can be substituted with various carbon- or heteroatom-based nucleophiles using a transition-metal catalyst, most notably palladium. nih.gov These reactions are fundamental for constructing complex molecular architectures by forming new C-C, C-N, and C-O bonds. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org In the context of this compound, the chloro group at the C-5 position can be coupled with various aryl or heteroaryl boronic acids to synthesize 5-aryl- or 5-heteroaryl-2,3-dimethylquinoxalines. nih.govnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a favored method in drug discovery and materials science. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of C-N bonds, forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction allows for the direct introduction of a wide variety of amino groups at the C-5 position. The reaction's scope is extensive, accommodating numerous amine coupling partners and enabling the synthesis of anilines, which are crucial intermediates in pharmaceutical development. wikipedia.orglibretexts.orgjk-sci.com The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.orgjk-sci.com

This table outlines major cross-coupling reactions applicable to halogenated quinoxalines for peripheral functionalization.

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2,3 Dimethylquinoxaline Analogues

Mechanistic Insights into Quinoxaline (B1680401) Ring Formation and Derivatization

The foundational method for synthesizing the quinoxaline ring system, including 5-Chloro-2,3-dimethylquinoxaline, is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. ipp.ptmdpi.com For the title compound, this involves reacting a 4-chloro-1,2-phenylenediamine with 2,3-butanedione (B143835) (diacetyl).

The mechanism proceeds through a cyclocondensation pathway. youtube.com It begins with the nucleophilic attack of one amino group from the ortho-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. youtube.comresearchgate.net Various catalysts and conditions, including traditional heating in solvents like glycerol (B35011) or more modern, green chemistry approaches using catalysts like zinc triflate or iodine in DMSO, have been developed to optimize yield and reaction time. mdpi.comencyclopedia.pub

The electron distribution in the quinoxaline ring is key to its reactivity. Molecular orbital calculations indicate that the carbon atoms at positions 2 and 3 are the most electron-deficient, while the carbocyclic ring positions 5 and 8 have a higher electron density compared to positions 6 and 7. ipp.pt This inherent electronic nature dictates the pathways for further derivatization.

Nucleophilic Substitution and Reactivity at Halogenated Positions (e.g., C-5 or C-6 chloro substituents)

Halogen substituents on the benzene portion of the quinoxaline ring, such as the chlorine at the C-5 position in this compound, are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these halogens is significantly influenced by the electron-withdrawing nature of the fused pyrazine ring, which activates the carbocyclic ring toward nucleophilic attack. nih.govlibretexts.org

The predominant mechanism for nucleophilic substitution at positions like C-5 is the SNAr pathway. libretexts.org This is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing pyrazine ring, which helps to delocalize the negative charge. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the system and resulting in the substituted product. libretexts.orgmasterorganicchemistry.com

Recent studies using kinetic isotope effects and computational analysis suggest that while the two-step mechanism via a discrete Meisenheimer complex is widely accepted, some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state. nih.gov The specific pathway can be borderline and depends on factors like the nature of the nucleophile, the leaving group, and the presence of other activating or deactivating groups on the ring. nih.gov For chloroquinoxalines, the reaction with nucleophiles like amines or thiolates readily proceeds, showcasing the utility of these compounds as building blocks. nih.govaun.edu.eg

Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

| Feature | Stepwise (Addition-Elimination) | Concerted |

| Intermediate | Meisenheimer Complex (discrete) | None (single transition state) |

| Rate-Determining Step | Formation of the Meisenheimer complex | The single step of the reaction |

| Energy Profile | Two transition states with one intermediate | Single transition state |

| Commonality | Generally accepted for SNAr reactions, especially with strong activating groups. libretexts.org | Proposed for specific cases, particularly on heterocycles with good leaving groups. nih.gov |

Under specific, strongly basic conditions, an alternative mechanism to SNAr can occur during amination reactions: the elimination-addition pathway involving a didehydroquinoxaline (quinoxalyne) intermediate. This pathway is distinct from the SNAr mechanism and does not involve a Meisenheimer complex.

This reaction is typically initiated by a very strong base, such as sodamide (NaNH₂) in liquid ammonia. The base abstracts a proton from the carbon atom adjacent to the one bearing the halogen (e.g., at C-6 in 5-chloroquinoxaline). This is followed by the elimination of the chloride ion to form a highly reactive, strained quinoxalyne intermediate. The nucleophile (e.g., amide ion) then adds to the quinoxalyne at either of the two carbons of the formal triple bond, followed by protonation to yield a mixture of substitution products.

Oxidative and Reductive Transformations of the Quinoxaline Nucleus

The pyrazine ring within the quinoxaline nucleus is redox-active and can undergo both oxidative and reductive transformations. Oxidation reactions, such as nitration, typically require harsh conditions due to the deactivating effect of the nitrogen atoms. ipp.ptsapub.org For example, nitration of quinoxaline itself with concentrated nitric acid and oleum (B3057394) yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. ipp.pt

The electrochemical reduction of quinoxaline derivatives has been studied extensively. The pyrazine ring is the primary electroactive center, undergoing a pH-dependent, two-electron reduction. nih.gov In aprotic media, the reduction often proceeds through the formation of a stable radical anion via a single-electron transfer. abechem.comabechem.com This initial reduction is followed by a second electron transfer to form a dianion.

In acidic solutions, the mechanism is more complex. The process often begins with the protonation of one of the ring nitrogens. This is followed by a one-electron reduction to form a semiquinone radical intermediate, which can be stable in strongly acidic conditions. nih.gov A subsequent reduction step then occurs at a more negative potential. The exact potentials and the separation between the reduction waves are highly dependent on the pH and the nature of the substituents on the quinoxaline ring. nih.gov Quinoxaline-1,4-dioxides are of particular interest as their reduction under hypoxic (low oxygen) conditions can generate reactive species capable of damaging DNA, a mechanism exploited in the design of certain antitumor agents. nih.gov

Table 2: Electrochemical Reduction Steps of Quinoxaline Derivatives

| Step | Process in Aprotic Media | Process in Acidic Media |

| 1 | Reversible one-electron transfer to form a radical anion (Q + e⁻ ⇌ Q•⁻). abechem.com | Protonation of a ring nitrogen (Q + H⁺ ⇌ QH⁺), followed by one-electron reduction to a radical intermediate. nih.gov |

| 2 | Reversible one-electron transfer to form a dianion (Q•⁻ + e⁻ ⇌ Q²⁻). | Further reduction of the radical intermediate. |

Cycloaddition and Other Pericyclic Reactions Involving Quinoxaline Derivatives

Pericyclic reactions, which occur via a concerted cyclic transition state, represent an advanced method for constructing complex molecular structures from quinoxaline scaffolds. ebsco.comyoutube.com

Quinoxaline derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the dienophile component. Specifically, quinoxaline-5,8-diones are effective dienophiles. The regioselectivity of these [4+2] cycloaddition reactions can be investigated using computational methods, providing a route to complex cycloadducts that are valuable in medicinal chemistry and natural product synthesis.

Furthermore, quinoxaline N-oxides can function as 1,3-dipoles in cycloaddition reactions. For instance, they can react with dipolarophiles like aryl isocyanates or benzyne (B1209423) to yield complex heterocyclic systems. rsc.org Photochemical cycloadditions have also been explored, where photo-sensitized, Lewis acid-complexed quinolines (a related heterocycle) undergo dearomative [4+2] para-cycloadditions with alkenes, demonstrating a powerful strategy for rapidly building three-dimensional molecular complexity from flat aromatic precursors. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Chloro 2,3 Dimethylquinoxaline and Quinoxaline Frameworks

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netirjweb.com It has been widely applied to study quinoxaline (B1680401) derivatives to understand their behavior at a molecular level.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For quinoxaline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict their equilibrium conformation. scispace.comresearchgate.net Studies on similar heterocyclic systems have shown that theoretical calculations can predict bond lengths and angles that are in good agreement with experimental data, although some deviations can occur due to the calculations being performed on isolated molecules in the gas phase. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of hard molecules, while a small gap indicates higher reactivity and is typical of soft molecules. researchgate.netconicet.gov.ar

Table 1: Frontier Molecular Orbital (FMO) Data for Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoxaline | -6.62 | -1.25 | 5.37 |

| Quinoxaline-1,4-dioxide | -7.21 | -2.15 | 5.06 |

| 2-Methylquinoxaline 1,4-dioxide | Not Available | Not Available | Not Available |

Note: The data presented in this table is based on theoretical calculations for related quinoxaline compounds and serves as an illustrative example. Specific values for 5-Chloro-2,3-dimethylquinoxaline would require dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps in understanding intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density. materialsciencejournal.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For quinoxaline and its derivatives, the MEP map would show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for protonation and coordination with electrophiles. researchgate.net The presence of a chlorine atom in this compound would introduce a region of negative potential around it, while the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. researchgate.net The MEP map provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from FMO analysis.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure and electronic properties. scispace.comuni-bonn.de

NMR Chemical Shifts: The prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation. comporgchem.comnih.govnih.gov DFT calculations have been shown to be effective in predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including those with complex structures. comporgchem.comrsc.org For this compound, theoretical prediction of its NMR spectrum would aid in the assignment of experimental signals and confirm its molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. scispace.comnih.gov For quinoxaline, vibrational analyses have been performed to assign the various stretching and bending modes of the molecule. researchgate.net A similar theoretical study on this compound would allow for a complete vibrational assignment and a deeper understanding of its molecular dynamics.

Quantitative Structure-Property Relationship (QSPR) and Structure-Function Relationship Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the structural or property descriptors of a series of compounds with their observed properties or biological activities. mdpi.comresearchgate.netrsc.orgresearchgate.net These studies are instrumental in medicinal chemistry and materials science for designing new molecules with desired characteristics. mdpi.comresearchgate.netrsc.orgresearchgate.net

For quinoxaline derivatives, QSPR and QSAR studies have been employed to understand the relationship between their molecular structure and various properties, including their anticancer activity. mdpi.comresearchgate.net These studies often use topological indices, which are numerical descriptors of the molecular structure, to build predictive models. researchgate.net For example, a study on quinolone antibiotics used QSPR analysis to establish relationships between topological indices and physicochemical properties. researchgate.net In the context of this compound, QSPR studies could be used to predict its physicochemical properties, such as solubility and boiling point, based on its molecular structure. Furthermore, if a particular biological activity or function of this compound were to be investigated, QSAR models could be developed to guide the synthesis of new derivatives with enhanced activity.

Computational Prediction of Optoelectronic Properties and Material Performance Parameters

The prediction of optoelectronic properties through computational methods is a cornerstone of modern materials science. For quinoxaline-based systems, quantum chemical modeling can reliably describe their absorption spectra and reproduce the positions of emission bands. researchgate.net The optoelectronic properties of these molecules are heavily influenced by their structural modifications. researchgate.net

A key approach involves the use of donor-acceptor (D-A) chromophores, where the quinoxaline unit can act as the electron-acceptor part. The electronic absorption and emission spectra of such systems can span a wide range from the ultraviolet to the near-infrared region. researchgate.net The positions and intensities of the absorption bands are strongly dependent on the specific structural modifications of the molecule. researchgate.net

| Property | Computational Prediction |

| Absorption Spectra | Reliably described by quantum chemical modeling. researchgate.net |

| Emission Bands | Positions can be reproduced with good accuracy. researchgate.net |

| Quantum Yields | Qualitatively predictable based on empirical rules. researchgate.net |

Design Principles for Property Tuning Through Structural Modification

The ability to tune the properties of quinoxaline frameworks through structural modification is a key aspect of their design for specific applications. Guided by the principles of structural optimization, new derivatives can be designed and synthesized to exhibit enhanced functionalities. nih.gov For instance, in donor-acceptor conjugated polymers, systematic variations of the electron-withdrawing power of the acceptor unit and the electron-donating power of the donor unit can be used to control the electronic properties. arxiv.org

Introducing a stronger acceptor unit while keeping the donor unit the same typically lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, with minimal effect on the Highest Occupied Molecular Orbital (HOMO) level. arxiv.org Conversely, enhancing the strength of the donor unit for a given acceptor raises the HOMO level while the LUMO level remains relatively unchanged. arxiv.org The HOMO/LUMO gap, a critical parameter for optoelectronic applications, is directly proportional to the charge transfer between the donor and acceptor units, providing a robust design criterion. arxiv.org

| Modification Strategy | Effect on Frontier Orbitals |

| Stronger Acceptor Unit | Lowers LUMO level. arxiv.org |

| Stronger Donor Unit | Raises HOMO level. arxiv.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with other substrates over time. In the context of quinoxaline derivatives, MD simulations have been employed to investigate their potential as inhibitors for various biological targets. For example, simulations have been used to analyze the interactions of quinoxaline 1,4-di-N-oxide derivatives with enzymes from parasites like Trypanosoma cruzi. utrgv.edu These simulations can reveal the stability of the ligand-protein complex and identify key residues involved in the binding, providing insights for the design of more potent and selective inhibitors. utrgv.edu

Similarly, MD simulations have been used to study the binding of novel 2-piperazinyl quinoxaline derivatives to cancer-related proteins like the c-Kit tyrosine kinase receptor. nih.gov These studies help in understanding how these compounds orient themselves within the binding pocket and the nature of the interactions that stabilize the complex. nih.gov The dynamic information obtained from MD simulations is crucial for validating docking results and for providing a more realistic picture of the ligand-receptor interactions. nih.govresearchgate.net

Theoretical Elucidation of Photophysical Phenomena

Theoretical methods are instrumental in elucidating the complex photophysical phenomena observed in quinoxaline derivatives. These methods can provide a detailed understanding of the electronic transitions and excited-state dynamics that govern the absorption and emission of light.

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a widely used computational tool for investigating the electronically excited states of molecules. rsc.orgrsc.orgchemrxiv.orguci.edu It allows for the calculation of various properties related to the optical absorption and emission spectra. rsc.org TD-DFT can predict the energies of vertical electronic excitations, which correspond to the absorption of light, and can help in the assignment of experimental spectroscopic features. chemrxiv.org

The accuracy of TD-DFT calculations can be sufficient for interpreting solution-phase spectroscopy for many organic molecules. chemrxiv.org By analyzing the molecular orbitals involved in the electronic transitions, one can characterize the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. rsc.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon that can be investigated using theoretical methods. For molecules with intramolecular charge-transfer (ICT) characteristics, the emission properties can be highly dependent on the solvent environment. researchgate.netrsc.org Theoretical calculations can help to understand the nature of the ICT transitions and how they are affected by the surrounding medium. rsc.org

Aggregation-induced emission (AIE) is another fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov Theoretical studies, including spin-flip TD-DFT, can be used to explore the mechanisms behind AIE. nih.gov These calculations can shed light on how the restriction of intramolecular motions in the aggregated state can block non-radiative decay pathways, leading to enhanced fluorescence. nih.gov The investigation of AIE in quinoxaline-based systems could lead to the development of novel fluorescent materials for various applications, including cell imaging. nih.gov

Advanced Applications in Materials Science and Catalysis Exploiting Quinoxaline Derivatives

Quinoxaline-Based Materials for Organic Electronics

The inherent electron-accepting properties of the quinoxaline (B1680401) core make its derivatives highly suitable for various applications in organic electronics, where the efficient transport of electrons is paramount. qmul.ac.uknih.gov These materials are integral to the development of next-generation electronic devices that are lightweight, flexible, and potentially low-cost. nih.govrsc.org

In the realm of solar energy, quinoxaline derivatives have been extensively investigated as electron transport materials (ETMs) and non-fullerene acceptors (NFAs) in organic solar cells (OSCs) and as components in dye-sensitized solar cells (DSSCs). qmul.ac.uknih.govnih.gov

Organic Solar Cells (OSCs): The performance of OSCs is critically dependent on the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF). rsc.org Quinoxaline-based acceptors have shown great potential in optimizing these parameters by reducing energy loss and improving charge generation and transport. rsc.orgnih.gov Their modifiable structure allows for precise tuning of energy levels and molecular packing, which is crucial for efficient exciton (B1674681) dissociation and charge collection. rsc.org For instance, the introduction of different substituent groups on the quinoxaline unit can enhance solubility and adjust the Lowest Unoccupied Molecular Orbital (LUMO) levels, leading to higher power conversion efficiencies (PCEs). nih.gov

Research Highlights in Quinoxaline-Based OSCs:

Researchers have developed quinoxaline-based acceptors (AQx-1 and AQx-2) that led to devices with minimal energy loss and a significantly improved PCE of 16.64%. rsc.org

A range of innovative quinoxaline-based acceptors has resulted in a champion PCE of over 19.5% in binary OSCs. rsc.org

The development of quinoxaline-based nonfullerene acceptors (QxNFAs) has been a significant breakthrough, with some devices approaching 20% PCE. nih.gov

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges within the organic sensitizer (B1316253) dyes. nih.govcase.edu Their strong electron-accepting nature facilitates efficient electron injection from the dye to the semiconductor (e.g., TiO₂) and enhances light absorption across the solar spectrum. nih.govcase.edu The structural design, such as the vertical or horizontal arrangement of donor and acceptor units around the quinoxaline core, significantly influences the photovoltaic properties. case.eduacs.org For example, a D-A-π-A configured sensitizer (RC-22), where the quinoxaline acts as an additional acceptor, achieved a higher PCE compared to a simpler D-π-A structure. case.eduacs.org

| Acceptor Compound | Donor Polymer | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| AQx-1 | PM6 | 13.31 | 0.88 | 20.51 | 73.7 |

| AQx-2 | PM6 | 16.64 | 0.86 | 25.31 | 76.6 |

| QX-THF | PM6 | 17.45 | 0.87 | 25.35 | 78.99 |

| RC-22 (in DSSC) | N/A | 5.56 | 0.64 | 12.87 | 67.0 |

Quinoxaline derivatives are pivotal in the development of materials for OLEDs, particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net TADF materials allow OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency and surpassing the limitations of conventional fluorescent emitters. researchgate.netnih.gov

The design of quinoxaline-based TADF emitters typically involves combining the electron-accepting quinoxaline core with electron-donating units. rsc.org This donor-acceptor architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state. rsc.orgnih.gov

Research Highlights in Quinoxaline-Based TADF Emitters:

Novel TADF emitters based on a cyclohexane-fused quinoxaline acceptor have been synthesized, achieving a maximum external quantum efficiency (EQE) of up to 15.3% in a yellow-green emitting OLED. rsc.org

By using interfacial exciplexes as hosts for quinoxaline-based TADF emitters, researchers have developed highly efficient blue solution-processed OLEDs with a maximum EQE of 21.0% and low efficiency roll-off. researchgate.net

Asymmetrical dendronized TADF emitters have been designed to achieve a high rISC rate (kRISC ≥ 2.6×10⁶ s⁻¹) by minimizing the ΔEST to approximately 30 meV, leading to highly efficient TADF performance. nih.gov

| Emitter Compound | Emission Color | Max. EQE (%) | ΔEST (eV) | Host Material |

|---|---|---|---|---|

| PXZ-TTPZ | Yellow-Green | 15.3 | 0.09 | - |

| DMAC-TTPZ | Cyan | - | 0.15 | - |

| Blue Emitter in Exciplex | Blue | 21.0 | - | CDBP/PO-T2T |

| DCz-DPS-Cz | - | - | ~0.03 | Non-doped |

While historically less common in OFETs compared to other applications, quinoxaline derivatives are now being recognized for their potential in constructing n-type (electron-transporting) and p-type (hole-transporting) semiconductors. nih.govfrontiersin.orgresearchgate.net The performance of organic circuits often relies on the availability of both p-type and n-type materials, and the development of stable, high-mobility n-type semiconductors remains a challenge. nih.gov

The electron-deficient quinoxaline core makes it an excellent candidate for n-type materials. nih.gov By fusing quinoxaline with other electron-withdrawing units and optimizing molecular packing, researchers have created n-type OFETs with good, air-stable performance. nih.govnih.gov For example, thiadiazole-fused quinoxalineimide derivatives have demonstrated moderate air-stable n-channel mobility. nih.gov

Conversely, by combining quinoxaline as an acceptor with a strong donor unit like indacenodithiophene (IDT), novel donor-acceptor (D-A) polymers can be synthesized that exhibit p-type semiconductor properties with high hole mobility. frontiersin.org

Research Highlights in Quinoxaline-Based OFETs:

Thiadiazoloquinoxaline-fused naphthalenediimides have been developed as n-type semiconductors with high electron affinities, achieving electron mobilities of up to 0.03 cm²/(V·s). nih.gov

A D-A polymer (PQ1) based on a quinoxaline acceptor and an IDT donor showed p-type behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org

Three new quinoxaline derivatives were synthesized and incorporated into OTFTs, with one showing p-channel characteristics with hole mobilities of 2.6 × 10⁻⁵ cm²/Vs. researchgate.net

Quinoxaline Ligands in Transition Metal Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline make it an excellent ligand for coordinating with transition metals. This has led to the development of a wide range of quinoxaline-based chelating ligands for use in catalysis and coordination chemistry. znaturforsch.comrsc.org

Quinoxaline-based ligands can be designed with various coordination modes (e.g., bidentate, tridentate) by introducing additional coordinating groups at different positions on the quinoxaline scaffold. znaturforsch.comrsc.org The synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the substitution of halogenated quinoxalines. znaturforsch.comnih.govmdpi.com

For example, amino- and hydrazino-substituted quinoxalines have been synthesized to study their complexation with iron(III) and zinc(II) ions. znaturforsch.com The synthesis of chloroquinoxalines is particularly important as they serve as versatile precursors for a wide range of derivatives through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of diverse and complex ligand structures. nih.gov

Quinoxaline-ligated transition metal complexes have shown significant catalytic activity in various organic transformations. The electronic properties and steric environment provided by the quinoxaline ligand can be fine-tuned to control the activity and selectivity of the metal center. znaturforsch.comorientjchem.org

A notable application is in the copolymerization of epoxides (like cyclohexene (B86901) oxide) with carbon dioxide to produce polycarbonates. Zinc complexes featuring quinoxaline-based controlling ligands have been shown to catalyze this reaction with a high degree of selectivity, demonstrating the crucial role of the ligand in the catalytic cycle. znaturforsch.com Furthermore, various transition metals like palladium, copper, and iron, when complexed with quinoxaline-derived ligands, are used to catalyze the formation of numerous carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. nih.gov

Investigation of Redox-Active Ligands and Metal-Ligand Electronic Communication

The nitrogen atoms in the pyrazine ring of quinoxalines can act as coordination sites for metal ions, forming metal complexes. The electronic properties of the quinoxaline ligand can be finely tuned by the introduction of various substituents. In the case of 5-Chloro-2,3-dimethylquinoxaline, the electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methyl groups at the 2- and 3-positions would create a unique electronic environment.

While specific studies on metal complexes of this compound are not readily found, research on similar quinoxaline-based ligands suggests that they can facilitate strong metal-ligand electronic communication. This communication is vital for the development of efficient catalysts and molecular electronic devices. The redox activity of the quinoxaline core, influenced by its substituents, can enable the resulting metal complexes to participate in electron transfer processes, a key feature in many catalytic cycles.

Supramolecular Chemistry and Molecular Recognition Based on Quinoxaline Scaffolds

The planar structure and potential for non-covalent interactions make quinoxaline derivatives attractive components in supramolecular chemistry and for the design of molecular sensors.

Development of Chromogenic and Fluorogenic Chemosensors for Ionic Analytes

Quinoxaline-based molecules have been successfully employed as chromogenic and fluorogenic chemosensors for the detection of various ions. researchgate.netchemicalpapers.comresearchgate.net These sensors operate by changing color (chromogenic) or fluorescence upon binding with a specific analyte. The sensitivity and selectivity of these sensors are highly dependent on the nature and position of the substituents on the quinoxaline ring.

Although no specific chemosensors based on this compound are documented in the literature, the presence of the chloro and methyl groups could, in principle, be exploited for the selective recognition of certain ionic species. The design of such a sensor would involve incorporating a suitable ion-binding site that, upon complexation, would perturb the electronic structure of the quinoxaline core, leading to an observable optical response.

Quinoxaline Moieties in Cyclic Peptide Scaffolds and Advanced Biomolecular Architectures

The incorporation of rigid aromatic units like quinoxaline into peptide structures can enforce specific conformations and introduce novel functionalities. Cyclic peptides, in particular, have gained attention as scaffolds for drug discovery and the development of advanced biomaterials. nih.gov

There are currently no published examples of this compound being integrated into cyclic peptide scaffolds. However, the synthetic accessibility of functionalized quinoxalines opens up the possibility of their future use in creating structurally well-defined and functionally diverse biomolecular architectures.

Research into Photophysical Features and Their Exploitation

The photophysical properties of quinoxaline derivatives, such as their absorption and emission of light, are at the heart of their application in optoelectronic devices and fluorescent probes.

Engineering of Solvatochromic and Aggregation-Induced Emission (AIE) Properties

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property often observed in push-pull chromophores. While the electronic push-pull character of this compound is not as pronounced as in other quinoxaline derivatives specifically designed for this purpose, the interplay of its substituents could lead to some degree of solvatochromic behavior.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. mdpi.com This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and biological imaging. The investigation of AIE properties in this compound would require specific experimental studies focusing on its behavior in different solvent systems and in the solid state.

Exploration of Luminescence Properties for Optoelectronic Devices

The development of new materials for optoelectronic devices, including OLEDs, is a major driving force in materials chemistry. The luminescence of quinoxaline derivatives can be tuned across the visible spectrum by chemical modification.

Currently, there is no available data on the luminescence properties of this compound or its performance in optoelectronic devices. Future research in this area would involve synthesizing the compound, characterizing its photophysical properties, including its emission spectrum and quantum yield, and evaluating its potential as an emissive or charge-transporting material in a device setting.

Environmental Chemistry and Degradation Pathways of Quinoxaline Derivatives

Environmental Fate and Persistence Studies of Quinoxaline (B1680401) Compounds

The environmental persistence of a chemical is defined by its resistance to degradation. For quinoxaline derivatives, this is influenced by the nature and position of substituents on the core structure. The presence of a halogen, such as the chlorine atom in 5-Chloro-2,3-dimethylquinoxaline, is a key determinant of its environmental behavior. Halogenated organic compounds often exhibit increased persistence. The carbon-chlorine bond in aryl chlorides is strong, making them less susceptible to rapid breakdown. orst.edu

The mobility and distribution of these compounds in the environment are also critical aspects of their fate. Processes such as adsorption to soil particles and organic matter can significantly reduce their availability in the water phase, thereby limiting their transport. gcsaa.org The solubility of a pesticide in water affects its potential to move with percolating water into the soil or be carried away by runoff. ufl.edu The specific properties of this compound, including its water solubility and soil adsorption coefficient (Koc), would dictate its partitioning between soil, water, and air.

Table 1: Factors Influencing the Environmental Fate of Quinoxaline Derivatives

| Factor | Influence on Environmental Behavior |

| Chemical Structure | Substituents like halogens can increase persistence. |

| Water Solubility | Affects leaching and runoff potential. ufl.edu |

| Soil Adsorption | Binding to soil and organic matter reduces mobility. gcsaa.org |

| Volatility | Determines the likelihood of becoming airborne. ufl.edu |

| Environmental Conditions | pH, temperature, and microbial population affect degradation rates. orst.edu |

Biodegradation Pathways and Microbial Transformations of Quinoxaline Scaffolds

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. orst.edu Various bacteria and fungi have demonstrated the ability to metabolize nitrogen-containing heterocyclic compounds. For quinoxaline and its derivatives, biodegradation often initiates with hydroxylation, followed by cleavage of one of the rings.

Research on Other Degradation Mechanisms (e.g., Photo- or Chemical Degradation)

In addition to microbial action, abiotic processes contribute to the degradation of quinoxaline derivatives.

Photodegradation: Exposure to sunlight can induce photolytic reactions. For quinoxaline-based materials, photodegradation in the air has been observed to involve photo-induced oxidation. The quinoxaline ring system can absorb ultraviolet radiation, leading to the potential breakdown of the molecule. The specific degradation products would depend on the reaction conditions and the presence of other reactive species.

Chemical Degradation (Hydrolysis): Hydrolysis is the breakdown of a compound by reaction with water. The rate of hydrolysis is highly dependent on the chemical structure and the pH of the environment. orst.edu For halogenated aromatic compounds like this compound, the C-Cl bond on the benzene (B151609) ring is generally resistant to hydrolysis under normal environmental conditions. Significant energy input, such as high temperature and pressure, is often required for this reaction to proceed. However, the presence of other functional groups can sometimes influence this reactivity.

Abiotic degradation of chlorinated compounds can also occur through reductive pathways, particularly in anoxic environments with reactive minerals like iron sulfides. orst.edu These reactions can lead to the sequential removal of chlorine atoms, a process known as reductive dechlorination.

Table 2: Comparison of Degradation Mechanisms

| Degradation Mechanism | Description | Relevance to this compound |

| Biodegradation | Breakdown by microorganisms. orst.edu | Likely involves initial oxidation of the rings or methyl groups. |

| Photodegradation | Breakdown by sunlight. orst.edu | The quinoxaline core can absorb UV light, leading to degradation. |

| Hydrolysis | Breakdown by water. orst.edu | The aryl-chloride bond is generally stable to hydrolysis under typical environmental conditions. |

| Chemical Reduction | Degradation in the absence of oxygen by reactive minerals. orst.edu | Possible pathway for dechlorination in anoxic sediments or groundwater. |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2,3-dimethylquinoxaline, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted protocols using 2,3-dichloroquinoxaline as a precursor significantly reduce reaction times compared to conventional heating (e.g., from 12 hours to 30 minutes under 150 W irradiation) . Key parameters affecting yields include:

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature : Optimal yields (e.g., 72–85%) are achieved at 90–110°C .

- Molar ratios : A 1:1.2 molar ratio of quinoxaline precursor to methylating agents minimizes side reactions.

Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR shows distinct aromatic protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–2.7 ppm). -NMR confirms quinoxaline carbons (C-Cl at ~140 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 206.6 ([M+H]) with fragmentation patterns matching chloro and methyl substituents .

- X-ray crystallography (if crystalline): CCDC reference databases (e.g., 1983315 for analogous quinoxalines) provide structural validation .

Q. What are common impurities or byproducts during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted dichloroquinoxaline, over-methylated derivatives, or oxidative byproducts (e.g., quinoxaline oxides).

- Mitigation :

- Use inert atmospheres (N/Ar) to prevent oxidation.

- Monitor reaction progress via TLC (R = 0.4 in 3:1 hexane/EtOAc).

- Employ scavengers like molecular sieves for moisture-sensitive steps .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

- Methodological Answer :

- Orthogonal experiments (e.g., Taguchi arrays) identify critical factors:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Solvent | DMF | DMSO | THF |

| Temp (°C) | 80 | 100 | 120 |

| Time (h) | 1 | 2 | 3 |

- Statistical analysis (ANOVA) reveals solvent polarity contributes 65% to yield variance, while temperature accounts for 25% .

- Response Surface Methodology (RSM) further refines optimal conditions .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)):

- HOMO-LUMO gaps (~4.2 eV) indicate electrophilic aromatic substitution susceptibility.

- Mulliken charges show chlorine as the most electronegative site (-0.32 e) .

- Molecular docking : For biological studies, AutoDock Vina predicts binding affinities to targets like 5-HT receptors (ΔG ≈ -8.2 kcal/mol) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Data triangulation : Compare assays (e.g., IC in enzymatic vs. cell-based tests).

- Meta-analysis : Pool data from heterogeneous studies (e.g., fluoropyrimidine trials in BTCs) to identify outliers or confounding variables .

- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HCT116) and solvent controls (DMSO ≤0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.